1-Methylspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
1-Methylspiro[2.3]hexane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.3]hexane core with a carboxylic acid functional group attached to the first carbon atom. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylspiro[2.3]hexane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method involves the cycloaddition reaction of suitable precursors under controlled conditions. For example, the [2+2] cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile can be used to form the spirocyclic structure . Subsequent chemoselective reduction of the nitro and cyano groups, followed by hydrolysis of the ester moiety, yields the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Methylspiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
1-Methylspiro[2.3]hexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methylspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
1-Methylspiro[23]hexane-1-carboxylic acid stands out due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methylspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-7(6(9)10)5-8(7)3-2-4-8/h2-5H2,1H3,(H,9,10) |
InChI Key |
FAABVWBHKANJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CCC2)C(=O)O |
Origin of Product |
United States |
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